Cas no 1266144-21-1 (1-4-(morpholin-4-yl)phenylcyclopropan-1-amine)

1-4-(morpholin-4-yl)phenylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-4-(morpholin-4-yl)phenylcyclopropan-1-amine
- 1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine
- 1266144-21-1
- EN300-1859773
-
- インチ: 1S/C13H18N2O/c14-13(5-6-13)11-1-3-12(4-2-11)15-7-9-16-10-8-15/h1-4H,5-10,14H2
- InChIKey: GDVOLMULPDBNKT-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)C1C=CC(=CC=1)C1(CC1)N
計算された属性
- 精确分子量: 218.141913202g/mol
- 同位素质量: 218.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 238
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 38.5Ų
1-4-(morpholin-4-yl)phenylcyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1859773-5.0g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 5g |
$2650.0 | 2023-06-01 | ||
Enamine | EN300-1859773-5g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1859773-0.1g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1859773-1g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1859773-10g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 10g |
$4545.0 | 2023-09-18 | ||
Enamine | EN300-1859773-0.25g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1859773-1.0g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 1g |
$914.0 | 2023-06-01 | ||
Enamine | EN300-1859773-10.0g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 10g |
$3929.0 | 2023-06-01 | ||
Enamine | EN300-1859773-0.5g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1859773-2.5g |
1-[4-(morpholin-4-yl)phenyl]cyclopropan-1-amine |
1266144-21-1 | 2.5g |
$2071.0 | 2023-09-18 |
1-4-(morpholin-4-yl)phenylcyclopropan-1-amine 関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
1-4-(morpholin-4-yl)phenylcyclopropan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1266144-21-1 and Product Name: 1-4-(morpholin-4-yl)phenylcyclopropan-1-amine
The compound with the CAS number 1266144-21-1 and the product name 1-4-(morpholin-4-yl)phenylcyclopropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of a morpholine moiety and a cyclopropane ring in its structure imparts distinct chemical and pharmacological properties, making it a promising candidate for further investigation.
Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The morpholine ring, known for its stability and ability to form hydrogen bonds, enhances the solubility and bioavailability of pharmaceuticals. In contrast, the cyclopropane ring introduces rigidity to the molecular structure, which can influence binding affinity and metabolic stability. The combination of these features in 1-4-(morpholin-4-yl)phenylcyclopropan-1-amine suggests a versatile scaffold for developing drugs targeting various biological pathways.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Studies have shown that molecules containing morpholine and cyclopropane moieties can interact with enzymes in unique ways, leading to altered enzyme kinetics. This has been particularly relevant in the development of inhibitors for enzymes involved in inflammatory responses and metabolic disorders. For instance, preliminary computational studies suggest that 1-4-(morpholin-4-yl)phenylcyclopropan-1-amine may exhibit inhibitory effects on certain kinases, which are key players in cellular signaling pathways associated with diseases such as cancer and autoimmune disorders.
The pharmacokinetic properties of this compound are also of great interest. The morpholine moiety is known to improve oral bioavailability by enhancing passive diffusion across biological membranes. Additionally, the cyclopropane ring can influence metabolic pathways, potentially leading to longer half-lives and reduced clearance rates. These characteristics make 1-4-(morpholin-4-yl)phenylcyclopropan-1-amine an attractive candidate for once-daily dosing regimens, which would be particularly beneficial for patients requiring long-term treatment.
In vitro studies have begun to explore the interaction between 1-4-(morpholin-4-yl)phenylcyclopropan-1-amine and various biological targets. Initial results indicate that this compound exhibits moderate affinity for certain protein targets, suggesting its potential as a lead compound for further optimization. The binding mode of this molecule has been investigated using X-ray crystallography and molecular dynamics simulations, providing valuable insights into its interactions at the atomic level. These structural insights are crucial for designing derivatives with improved potency and selectivity.
The synthesis of 1-4-(morpholin-4-yl)phenylcyclopropan-1-amine presents unique challenges due to the complexity of its structure. However, advances in synthetic methodologies have made it possible to construct this molecule efficiently. The use of transition metal-catalyzed reactions has been particularly useful in forming the cyclopropane ring, while palladium-catalyzed cross-coupling reactions have enabled the introduction of the morpholine moiety. These synthetic strategies not only streamline the production process but also allow for modular modifications, facilitating the generation of a library of analogs for high-throughput screening.
Future research directions include exploring the therapeutic potential of derivatives of 1-4-(morpholin-4-ylyphenylcyclopropan-1-am ine) in preclinical models. Animal studies could provide valuable data on its efficacy and safety profiles, paving the way for clinical trials in humans. Additionally, investigating its mechanism of action will be crucial for understanding how it interacts with biological systems at a molecular level. This knowledge will be instrumental in developing strategies to enhance its therapeutic efficacy while minimizing potential side effects.
The integration of computational chemistry and machine learning techniques is expected to play a pivotal role in optimizing this compound further. By leveraging these tools, researchers can predict structural modifications that will enhance binding affinity and pharmacokinetic properties without extensive experimental testing. This approach not only accelerates drug discovery but also reduces costs associated with traditional trial-and-error methods.
In conclusion, 1 - 4 - ( morph olin - 4 - yl ) phen ylc ycloprop an - 1 - am ine represents a promising therapeutic agent with unique structural features that make it suitable for targeting various diseases. Its potential applications in drug development are supported by recent advancements in synthetic chemistry, pharmacology, and computational biology. As research continues to uncover new insights into its properties, 1266144 - 21 - 1 is poised to make significant contributions to modern medicine.
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